molecular formula C28H46O3 B15175249 [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate

[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate

Cat. No.: B15175249
M. Wt: 430.7 g/mol
InChI Key: VOINOCPIGNMBCG-LDFJDSBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a diester comprising two unsaturated fatty acid moieties: (6E,11E)-tetradeca-6,11-dienoic acid and (5E,9E)-tetradeca-5,9-dienoic acid. The stereochemistry of the double bonds (E-configuration) and their positions (6,11 and 5,9) confer unique structural and physicochemical properties. Such conjugated diene systems are often associated with increased reactivity in oxidation or cyclization reactions and may influence biological activity, particularly in lipid membranes or signaling pathways .

The synthesis of analogous dienoate esters typically involves acid chloride intermediates reacting with diols or alcohols under basic conditions (e.g., DIPEA) . For example, in , a similar dienedicarboxylic acid derivative was synthesized via acid chloride formation followed by esterification with a tetrahydropyranyl-protected diol. Oxidation steps (e.g., Jones reagent) are also critical for introducing carboxylic acid groups in related structures .

Properties

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate

InChI

InChI=1S/C28H46O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,10,12,15,17-18,20H,3-4,6,8-9,11,13-14,16,19,21-26H2,1-2H3/b7-5+,12-10+,17-15+,20-18+

InChI Key

VOINOCPIGNMBCG-LDFJDSBISA-N

Isomeric SMILES

CCCC/C=C/CC/C=C/CCCC(=O)OC(=O)CCCC/C=C/CCC/C=C/CC

Canonical SMILES

CCCCC=CCCC=CCCCC(=O)OC(=O)CCCCC=CCCCC=CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate typically involves the coupling of two tetradecadienoic acid derivatives. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate esterification. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the double bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.

    Reduction: Reduction of the double bonds can yield saturated derivatives.

    Substitution: The ester functional group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Epoxides: and from oxidation.

    Saturated esters: from reduction.

    Amides: or from substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate can be used as a building block for more complex molecules. Its multiple double bonds make it a versatile intermediate for various synthetic pathways.

Biology and Medicine

Industry

In materials science, this compound could be explored for the development of polymers with unique mechanical and chemical properties due to its conjugated system.

Mechanism of Action

The mechanism by which [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate exerts its effects would depend on its specific application. In chemical reactions, the conjugated double bonds can participate in various addition and substitution reactions, influencing the reactivity and stability of the compound. In potential biological systems, the compound could interact with cellular membranes or proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and structurally related esters/dienes from the evidence:

Compound Name Structure Key Features Applications/Properties
[(6E,11E)-Tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate (Target) Two tetradeca-dienoate esters with conjugated 6,11 and 5,9 double bonds (E-configuration) High unsaturation; potential for oxidative instability Likely used in lipid metabolism studies or as a synthetic intermediate in organic chemistry
PG(5-iso PGF2VI/a-25:0) () Phosphatidylglycerol with octadeca-9,11-dienoyl and hexacosa-5,9-dienoate chains Branched lipid with cyclohexyl phosphate group Role in oxidative stress signaling; membrane lipid dynamics
3,7-Dimethylocta-2,6-dienyl 5,9,13-trimethyltetradeca-4,8,12-enoate () Methyl-branched ester with triply unsaturated tetradeca chain (4,8,12 double bonds) Increased hydrophobicity due to methyl branches; complex isomerism Research applications in chemical synthesis and bioactive molecule design
(5Z,9Z)-Tetradeca-5,9-diene-1,14-diol derivatives () Diol intermediate with conjugated 5,9-diene system Precursor for hybrid molecules (e.g., oleanolic acid conjugates) Pharmaceutical research (anti-inflammatory or anticancer agents)

Key Observations

Double Bond Positioning and Reactivity: The target compound’s 6,11 and 5,9 conjugated dienes contrast with ’s 9,11 and 5,9 dienes in PG lipids. Conjugation may enhance UV absorption or susceptibility to peroxidation compared to isolated dienes . ’s compound has non-conjugated 4,8,12 trienes, which likely reduce reactivity but increase steric hindrance due to methyl branches.

Synthetic Complexity :

  • The target compound’s synthesis mirrors methods in (acid chloride esterification), while ’s methyl-branched analog requires advanced alkylation strategies.

Biological Relevance :

  • ’s PG derivatives are bioactive in oxidative stress pathways, whereas the target compound’s lack of polar groups (e.g., phosphate) limits direct biological roles but makes it suitable for lipid bilayer studies .

Thermal and Chemical Stability :

  • Conjugated dienes (as in the target) are less thermally stable than isolated systems (e.g., ’s compound) due to electron delocalization, which lowers activation energy for degradation .

Research Findings and Data

  • Spectroscopic Analysis: NMR data for analogous dienoates (e.g., ’s thiazolidinone derivatives) show distinct olefinic proton signals (δ 5.2–6.5 ppm) and carbonyl resonances (δ 165–175 ppm), which align with expected patterns for the target compound .
  • Elemental Composition :
    The molecular formula of the target compound (C28H44O4) differs significantly from ’s PG lipid (C47H82O12P), reflecting divergent functionalization .

Biological Activity

[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Receptor Interaction : Research indicates that compounds similar to [(6E,11E)-tetradeca-6,11-dienoyl] may interact with various receptors, including cannabinoid receptors. These interactions could modulate physiological responses such as pain perception and inflammation .
  • Anti-inflammatory Effects : Studies have shown that similar unsaturated fatty acids can exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB and COX enzymes .
  • Antioxidant Properties : The compound may also possess antioxidant capabilities, which are crucial in mitigating oxidative stress in cells .

Case Studies

  • Cannabinoid Receptor Modulation : A study explored the effects of various fatty acid derivatives on cannabinoid receptors. It was found that certain derivatives could enhance receptor activation while minimizing adverse effects typically associated with synthetic cannabinoids .
  • In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce inflammation and pain responses significantly. For instance, a study on mice showed that treatment with such compounds resulted in decreased mechanical allodynia .

Comparative Data Table

PropertyThis compoundSimilar Compounds
Molecular FormulaC20H34O2Varies
Receptor AffinityModerate to High for CB1/CB2High
Anti-inflammatory ActivityYesYes
Antioxidant ActivityYesYes
Clinical ApplicationsPotential for pain management and inflammationVaries

Research Findings

Recent literature emphasizes the therapeutic potential of unsaturated fatty acids derived from natural sources. These findings suggest that compounds like this compound could serve as leads for drug development targeting inflammatory and pain conditions.

Key Research Highlights

  • Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of similar compounds reveal promising results in terms of bioavailability and efficacy in animal models .
  • Synergistic Effects : Combining these compounds with other therapeutic agents may enhance their effectiveness while reducing side effects associated with higher doses of conventional drugs .

Q & A

Basic: What are the standard protocols for synthesizing [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate?

Answer:
The synthesis typically involves coupling unsaturated fatty acid derivatives via esterification or transesterification. For example, dienoyl chlorides can react with dienol derivatives under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine). Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) are standard. Structural confirmation requires NMR (¹H, ¹³C) and IR spectroscopy to verify double-bond positions and ester linkages .

Advanced: How can synthesis yields be optimized for structurally similar dienoyl-dienoate esters under varying solvent polarity?

Answer:
Solvent polarity significantly impacts reaction kinetics and stereoselectivity. For example, non-polar solvents (e.g., toluene) favor slower, more controlled coupling, reducing side reactions like isomerization. Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk undesired byproducts. Experimental optimization should include kinetic studies (GC-MS monitoring) and thermodynamic analysis (van’t Hoff plots) to identify ideal conditions. Evidence from analogous compounds shows yields improving from 55% to 80% when switching from DCM to toluene .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • ¹H NMR : Identifies olefinic proton coupling patterns (e.g., J = 10–16 Hz for trans double bonds).
  • ¹³C NMR : Confirms carbonyl carbons (~170 ppm for esters) and double-bond carbons (~125–135 ppm).
  • IR Spectroscopy : Detects ester C=O stretches (~1740 cm⁻¹) and C-O stretches (~1250 cm⁻¹).
  • HRMS : Validates molecular formula (e.g., [M+Na]⁺ peaks with <2 ppm error) .

Advanced: How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved for dienoyl-dienoate derivatives?

Answer:
Unexpected splitting may arise from conformational dynamics or impurities. Strategies include:

  • Variable Temperature NMR : To freeze rotamers and simplify spectra.
  • NOESY/ROESY : To identify spatial proximity of protons and confirm double-bond geometry.
  • Isotopic Labeling : ¹³C-labeled precursors can clarify ambiguous signals. For example, a study on similar compounds resolved E/Z isomer ambiguities using NOESY correlations .

Basic: What biological activity screening models are applicable for this compound?

Answer:

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate antitumor potential.
  • Lipid peroxidation studies (TBARS assay) to assess antioxidant activity.
  • Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory properties). Reference compounds with similar structures show IC₅₀ values in the micromolar range .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of double-bond geometry on bioactivity?

Answer:

  • Synthesize analogs with cis/trans isomerism at specific positions (e.g., 6E vs. 6Z).
  • Compare bioactivity data (e.g., IC₅₀, EC₅₀) across analogs using ANOVA and post-hoc tests.
  • Molecular docking simulations (AutoDock Vina) can predict binding affinity changes due to stereochemistry. For example, a study on neocrotocembraneic acid derivatives revealed that E configurations enhance binding to kinase targets .

Basic: What computational methods are used to predict the stability of this compound in solution?

Answer:

  • DFT Calculations : To estimate bond dissociation energies and identify labile groups.
  • MD Simulations : To model solvation effects and degradation pathways (e.g., hydrolysis).
  • QSPR Models : Relate molecular descriptors (logP, polar surface area) to experimental stability data. Studies on analogous esters show that electron-withdrawing groups enhance hydrolytic stability .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) elucidate metabolic pathways of this compound in biological systems?

Answer:

  • ²H-Labeling : Track hydrogen transfer in lipid peroxidation pathways via LC-MS.
  • ¹³C-Labeling : Map carbon incorporation into metabolites (e.g., β-oxidation products).
  • Stable Isotope Tracing : Coupled with kinetic modeling to quantify turnover rates. A similar approach was used to study the metabolism of polyunsaturated esters in hepatocytes .

Basic: What are the key considerations for handling and storing this compound to prevent degradation?

Answer:

  • Storage : Under inert gas (Argon) at –20°C in amber vials to prevent oxidation.
  • Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis.
  • Stability Monitoring : Periodic NMR/HPLC checks to detect degradation (e.g., ester hydrolysis to carboxylic acids). Evidence from safety data sheets recommends avoiding prolonged storage due to CO/CO₂ release upon decomposition .

Advanced: How can environmental fate studies be designed to assess the ecological impact of this compound?

Answer:

  • Biodegradation assays (OECD 301B) to measure mineralization rates.
  • Ecotoxicology tests (Daphnia magna LC₅₀, algal growth inhibition).
  • QSAR Modeling : Predict bioaccumulation potential using logKₒw and molecular weight. Regulatory guidelines from TSCA and 40 CFR 720.36(c) emphasize preventing environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.